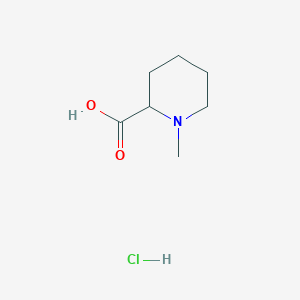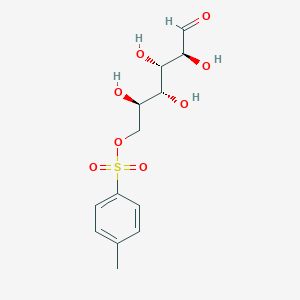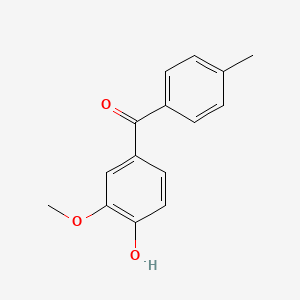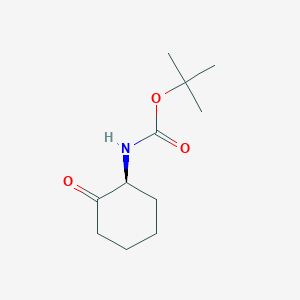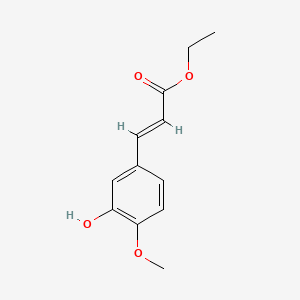
Vitamin D2 Tosylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vitamin D2 Tosylate is a derivative of ergocalciferol (Vitamin D2), which is a type of vitamin D found in food and used as a dietary supplement. This compound is synthesized by the tosylation of Vitamin D2, which involves the introduction of a tosyl group (p-toluenesulfonyl group) to the molecule. This modification enhances the compound’s stability and solubility, making it useful in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Vitamin D2 Tosylate typically involves the reaction of Vitamin D2 with tosyl chloride in the presence of a base such as pyridine. The reaction conditions are carefully controlled to ensure high yield and purity of the product .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve consistent quality and yield. The product is then purified using techniques such as crystallization or chromatography to remove any impurities .
Analyse Chemischer Reaktionen
Types of Reactions: Vitamin D2 Tosylate can undergo various chemical reactions, including:
Substitution Reactions: The tosyl group can be replaced by other nucleophiles, making it a versatile intermediate in organic synthesis.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, which can modify its structure and properties.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction Reactions: Reagents such as potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of hydroxylated or dehydrogenated products .
Wissenschaftliche Forschungsanwendungen
Vitamin D2 Tosylate has a wide range of applications in scientific research, including:
Wirkmechanismus
Vitamin D2 Tosylate exerts its effects through the same pathways as Vitamin D2. It is metabolized in the liver to 25-hydroxyvitamin D2 and then in the kidneys to the biologically active form, 1,25-dihydroxyvitamin D2. This active form binds to the vitamin D receptor (VDR), a nuclear receptor that regulates the expression of genes involved in calcium and phosphate homeostasis, immune function, and cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Vitamin D3 (Cholecalciferol): Another form of vitamin D, which is synthesized in the skin upon exposure to sunlight and has similar biological functions.
Calcifediol (25-hydroxyvitamin D): The main circulating form of vitamin D, used to assess vitamin D status in the body.
Calcitriol (1,25-dihydroxyvitamin D): The active form of vitamin D that exerts its effects by binding to the VDR.
Uniqueness: Vitamin D2 Tosylate is unique due to its enhanced stability and solubility compared to other forms of vitamin D. This makes it particularly useful in research and industrial applications where these properties are advantageous .
Eigenschaften
CAS-Nummer |
72204-99-0 |
|---|---|
Molekularformel |
C₃₅H₅₀O₃S |
Molekulargewicht |
550.83 |
Synonyme |
Ergocalciferol p-Toluenesulfonate; (3β,5Z,7E,22E)-9,10-Secoergosta-5,7,10(19),22-tetraen-3-ol 4-Methylbenzenesulfonate; (1S,3Z)-4-Methylene-3-[(2E)-2-[(1R,3aS,7aR)-octahydro-7a-methyl-1-[(1R,2E,4R)-1,4,5-trimethyl-2-hexen-1-yl]-4H-inden-4-ylidene]eth |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![benzyl (2S)-2-({[(1S)-2-amino-1-benzyl-2-oxoethyl]amino}carbonyl)-1-pyrrolidinecarboxylate](/img/structure/B1147433.png)
